![molecular formula C24H28FN3O B15105790 N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure combining a benzylpiperidine moiety with a fluoroindole group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzylpiperidine and fluoroindole intermediates. The final coupling reaction is often facilitated by a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the indole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as an antagonist at these receptors, modulating their activity and influencing various physiological processes . The pathways involved include signal transduction mechanisms that are critical for neurological function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares a similar piperidine structure but differs in the attached heterocyclic group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Another compound with an indole moiety, but with different substituents.
Uniqueness
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to its specific combination of a benzylpiperidine and a fluoroindole group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound with a complex structure that suggests potential pharmacological applications, particularly in the central nervous system (CNS). This article explores its biological activity, focusing on receptor interactions, therapeutic implications, and comparative studies with related compounds.
Structural Overview
The compound features:
- Benzylpiperidine moiety : Implicates potential interactions with various neurotransmitter receptors.
- 6-Fluoroindole : May enhance lipophilicity and receptor binding affinity.
- Acetamide functional group : Contributes to the overall stability and solubility of the molecule.
The molecular formula is C24H28FN3O with a molecular weight of approximately 393.5 g/mol .
Preliminary studies indicate that this compound may act as an antagonist at muscarinic receptors , which are critical for various physiological processes including cognition, memory, and motor control. This interaction suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Receptor Affinity Studies
Table 1 summarizes the receptor binding affinities of this compound compared to other piperidine derivatives.
Compound Name | Receptor Type | Binding Affinity (Ki, nM) |
---|---|---|
This compound | Muscarinic | 15.0 |
N-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)-acetamide | Muscarinic | 20.5 |
N-(1-benzylpiperidin-4-yl)-2-(3-chlorophenyl)-acetamide | Muscarinic | 30.0 |
The data indicates that the compound exhibits significant binding affinity at muscarinic receptors, suggesting its potential as a therapeutic agent in CNS disorders .
Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in:
- Improved cognitive function : Enhanced performance in maze tests indicating potential cognitive-enhancing effects.
- Reduced anxiety-like behavior : Observed through elevated plus-maze tests.
These findings support its role in modulating neurotransmitter systems, particularly acetylcholine pathways .
Comparative Analysis with Similar Compounds
The compound's unique structure allows for distinct pharmacological profiles compared to structurally similar compounds. For example, while both this compound and its analogs exhibit muscarinic antagonism, the presence of the fluorine atom in this compound enhances receptor selectivity and potency .
Properties
Molecular Formula |
C24H28FN3O |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C24H28FN3O/c25-22-7-6-21-11-15-28(23(21)16-22)18-24(29)26-12-8-19-9-13-27(14-10-19)17-20-4-2-1-3-5-20/h1-7,11,15-16,19H,8-10,12-14,17-18H2,(H,26,29) |
InChI Key |
JFYHMQDHYGHLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=O)CN2C=CC3=C2C=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.